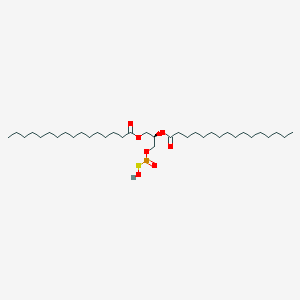
1-(4-Methylbenzyl)-2-thiourea
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For example, the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was achieved by reacting 4-methylbenzoyl chloride with potassium thiocyanate in acetone, followed by treatment with sulfanilamide (Saeed, Mumtaz, & Flörke, 2010). Another study synthesized a series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives, showcasing the versatility in substituent variations (Yusof, Jusoh, Khairul, & Yamin, 2010).
Molecular Structure Analysis
The molecular structures of thiourea derivatives are often determined using single-crystal X-ray diffraction. For instance, the structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was confirmed to crystallize in the monoclinic space group P2 1 /n, with detailed unit cell dimensions provided (Saeed, Mumtaz, & Flörke, 2010).
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions, including cyclization and complexation, depending on their structural features. For example, chiral racemic and enantiopure thiophosphorylated thioureas synthesized from 2-aminobutan-1-ol and 1-(a-aminobenzyl)-2-naphthol undergo cyclization under basic conditions, leading to the formation of thiophosphorylated oxazines (Metlushka et al., 2014).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and crystalline structure, are closely linked to their molecular structure. The crystalline packing and hydrogen bonding networks significantly influence these properties, as seen in the study of 1,1-dibenzyl-3-(2-bromobenzoyl)thiourea molecules (Mark-Lee, Md Nasir, & Kassim, 2018).
Aplicaciones Científicas De Investigación
-
(1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro [2.4]hept-6-en-4-one
- Application: This compound was synthesized from benzylideneisoxazol-5-one in a yield of 34% via double methylene transfer from diazomethane .
- Method: The reaction of 4-(4-methylbenzylidene)-3-phenylisoxazol-5-one with diazomethane proceeds as a double methylene transfer, affording a benzyl-substituted cyclopropane spiro-fused with isoxazol-5-one .
- Results: The structure of the compound was established based on 1H, 13C, and 2D NMR spectroscopy and high-resolution mass spectrometry, and confirmed by X-ray diffraction analysis .
-
- Application: 2-Arylbenzothiazoles have been used in the synthesis of various biologically active benzothiazole-based drugs .
- Method: This study provides a summary of the synthetic approaches developed for the synthesis of 2-arylbenzothiazoles .
- Results: The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
-
1-(4-Methylbenzyl) piperazine (MBPZ)
- Application: MBPZ has excellent biological properties in anti-helminths, antihistaminic, anticancer, antidepressant, and anti-microbial activity because of its chemical structure .
- Method: The biological property of MBPZ could be predicted with BAITOC (Bioactivity Information to Organic Chemist) software .
- Results: The software predicted that MBPZ could inhibit Bacillus cereus based on its special structure . In biological application, MBPZ also shows good stability .
-
3-Desmethyl 4-Methyl Meclizine Dihydrochloride
- Application: MBPZ acts as a synthetic intermediate in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine (2HCl monohydrate) which is an antiemetic .
- Method: The synthesis involves the use of MBPZ .
- Results: The resulting compound, 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, is used as an antiemetic .
-
Oxidation of Alkyl Side-Chains
- Application: Alkyl side chains are activated towards oxidation at the benzylic position, because free radicals are stabilized at that position through resonance .
- Method: When heated with aqueous potassium permanganate (KMnO4) under acidic conditions, alkylbenzenes are oxidized to benzoic acids, as long as the alkyl group contains a benzylic hydrogen .
- Results: The oxidation results in benzoic acids .
-
Synthesis of 2-Arylbenzothiazole
- Application: 2-Arylbenzothiazoles have been used in the synthesis of various biologically active benzothiazole-based drugs .
- Method: This study provides a summary of the synthetic approaches developed for the synthesis of 2-arylbenzothiazoles .
- Results: The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Safety And Hazards
Direcciones Futuras
Benzimidazole derivatives exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant activities . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Propiedades
IUPAC Name |
(4-methylphenyl)methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-7-2-4-8(5-3-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZSYIMZOJHWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365250 | |
| Record name | 1-(4-Methylbenzyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-2-thiourea | |
CAS RN |
103854-74-6 | |
| Record name | 1-(4-Methylbenzyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103854-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)



![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)



![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)

